molecular formula C9H7ClF2O B2531379 1-(3-Chloro-2,6-difluorophenyl)propan-2-one CAS No. 1305324-49-5

1-(3-Chloro-2,6-difluorophenyl)propan-2-one

Cat. No.: B2531379
CAS No.: 1305324-49-5
M. Wt: 204.6
InChI Key: SCJBGDYLKQCGIX-UHFFFAOYSA-N
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Description

1-(3-Chloro-2,6-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClF2O It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,6-difluorophenyl)propan-2-one typically involves the reaction of 3-chloro-2,6-difluorobenzene with propan-2-one under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Chloro-2,6-difluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,6-difluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form chloroformate esters when reacting with alcohols or amines, leading to the release of fluoride ions. This reaction mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

  • 1-Chloro-3-(3,5-difluorophenyl)propan-2-one
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol
  • 1-(2,3,6-Trifluorophenyl)propan-2-one

Uniqueness: 1-(3-Chloro-2,6-difluorophenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups enhances its potential for diverse chemical transformations and applications .

Biological Activity

1-(3-Chloro-2,6-difluorophenyl)propan-2-one, also known as 1-chloro-3-(2,6-difluorophenyl)propan-2-one, is an organic compound with the molecular formula C9H7ClF2O. Its unique structure, featuring a chloro group and two fluorine atoms on a phenyl ring, positions it as a compound of interest in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse scientific sources.

The compound exhibits significant reactivity due to its functional groups. Key properties include:

  • Molecular Weight : 202.60 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.
  • Reactivity : Undergoes nucleophilic substitution reactions due to the presence of the chlorine atom and can be reduced or oxidized depending on the conditions.

Biological Activity

Research indicates that this compound interacts with various biomolecules, potentially influencing biological pathways. The following sections summarize its biological activity based on available studies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against fungal strains. Studies have shown:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibits varying MIC values against different strains of Candida species, with reported MIC values ranging from 38.45 to 260.81 µg/mL .
Strain MIC (µg/mL)
Candida albicans ATCC 1023138.45
Candida albicans ATCC 209150.00
Candida guilliermondii KKP 3390100.00

These results indicate that the compound may possess moderate antifungal activity, warranting further exploration into its mechanism of action and potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Covalent Bond Formation : The carbonyl group can form covalent bonds with nucleophilic sites on biomolecules, altering their function.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in fungal metabolism, although specific targets remain to be fully elucidated .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antifungal Synergy : A study explored the synergistic effects of combining this compound with fluconazole against resistant Candida strains. The combination showed enhanced antifungal activity compared to either agent alone .
  • Pharmacological Investigations : Ongoing research is assessing its role as a pharmaceutical intermediate in synthesizing more potent antifungal agents .

Toxicity and Safety Profile

While the compound shows promise in antimicrobial applications, understanding its toxicity is crucial for safe usage:

  • Toxicity Studies : Initial assessments indicate mild toxicity concerns; however, comprehensive toxicological evaluations are necessary to determine safety profiles for human use .

Properties

IUPAC Name

1-(3-chloro-2,6-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJBGDYLKQCGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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